6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
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Overview
Description
6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a thiophene ring, and a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea or thiourea with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a thioether linkage by reacting the pyrimidine derivative with a thiophene-containing compound, such as 2-bromoacetylthiophene, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-thiophenylpyrimidine: Similar structure but lacks the thioether linkage.
2-thiophenyl-4-oxo-pyrimidine: Similar structure but lacks the methyl group.
6-methyl-2-thiophenyl-4-oxo-pyrimidine: Similar structure but lacks the thioether linkage.
Uniqueness
6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one is unique due to the presence of both a thiophene ring and a thioether linkage, which can contribute to its distinct chemical and biological properties. The combination of these structural features may enhance its potential as a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
6-methyl-4-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-5-10(13-11(15)12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMTXMQTXMCTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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